

An In-depth Technical Guide to 5-Nitro-2-furaldehyde diacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Nitro-2-furaldehyde diacetate

Cat. No.: B119578

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Nitro-2-furaldehyde diacetate**, a key intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, experimental protocols for its synthesis, and its significant applications.

Chemical and Physical Properties

5-Nitro-2-furaldehyde diacetate, also known as 5-nitrofurfural diacetate, is a stable derivative of the less stable 5-nitro-2-furaldehyde. Its chemical structure and properties make it a versatile building block for the synthesis of various biologically active compounds.

Table 1: Physicochemical Properties of **5-Nitro-2-furaldehyde diacetate**

Property	Value	Reference(s)
Molecular Weight	243.17 g/mol	[1] [2] [3] [4] [5]
Molecular Formula	C9H9NO7	[1] [2] [3] [5]
CAS Number	92-55-7	[2] [3] [4]
IUPAC Name	[acetoxy-(5-nitrofuran-2-yl)methyl] acetate	[1] [6]
Synonyms	5-Nitrofurfural diacetate, 2-(Diacetoxymethyl)-5-nitrofuran, 5-Nitrofurylidene diacetate	[1] [3] [4]
Appearance	White to yellow or orange crystalline powder	[3] [7]
Melting Point	87 - 93 °C	[3] [7]
Boiling Point	310.3°C at 760 mmHg	[8]
Purity	≥ 97%	[3] [6]
Storage Conditions	Store at 2 - 8 °C in a dry, cool, and well-ventilated place.	[3] [8]

Table 2: Computed Properties of **5-Nitro-2-furaldehyde diacetate**

Property	Value	Reference(s)
XLogP3	1.1	[5]
Hydrogen Bond Donor Count	0	[5]
Hydrogen Bond Acceptor Count	7	
Rotatable Bond Count	5	
Exact Mass	243.03790163 Da	[1]
Topological Polar Surface Area	112 Å ²	[1]
Heavy Atom Count	17	
Formal Charge	0	
Complexity	308	[1]

Experimental Protocols: Synthesis of 5-Nitro-2-furaldehyde diacetate

The synthesis of **5-Nitro-2-furaldehyde diacetate** is primarily achieved through the nitration of 2-furaldehyde diacetate. The aldehyde group of 2-furaldehyde is protected as a diacetate to prevent oxidation during nitration.[\[9\]](#)

Method 1: Nitration of 2-Furaldehyde Diacetate

This method involves the nitration of pre-synthesized 2-furaldehyde diacetate.

- Materials:
 - 2-furaldehyde diacetate
 - Acetic anhydride
 - Fuming nitric acid (d=1.5 g/ml)
 - Ice

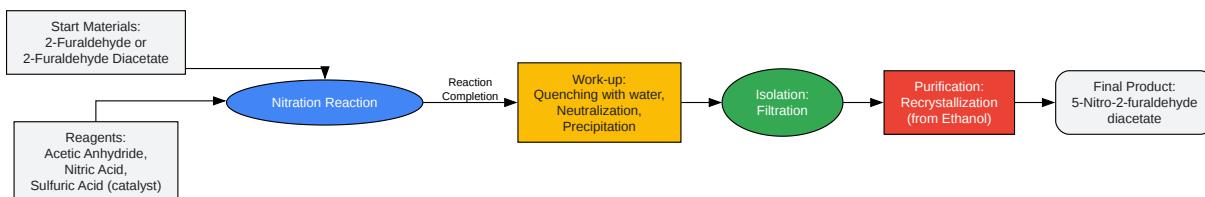
- 40% Sodium hydroxide solution
- Pyridine
- Dilute acetic acid
- Ethanol
- Procedure:[10]
 - Prepare a nitrating mixture by adding 43.7 grams of fuming nitric acid to 143 grams of acetic anhydride at 0°C.
 - Prepare a solution of 49.5 grams of 2-furaldehyde diacetate in 51 grams of acetic anhydride.
 - Add the 2-furaldehyde diacetate solution dropwise to the nitrating mixture over 30-40 minutes, maintaining the temperature below -5°C.
 - Stir the mixture for 3 hours at the same temperature.
 - Pour the reaction mixture onto ice and neutralize it with a 40% sodium hydroxide solution until the separation of an oil is complete.
 - Separate the aqueous layer. To the remaining oil, cautiously add an equal volume of pyridine in small portions.
 - Warm the mixture for some time and then dilute it with 2-3 volumes of ice water.
 - Filter the resulting precipitate and wash it with dilute acetic acid, followed by water, until it is free of pyridine.
 - The crude product can be recrystallized from ethanol to yield pure **5-Nitro-2-furaldehyde diacetate**.

Method 2: One-Pot Synthesis from 2-Furaldehyde

This method involves the direct conversion of 2-furaldehyde to **5-Nitro-2-furaldehyde diacetate**.

- Materials:[2]

- 2-furancarboxaldehyde (freshly distilled)
- Acetic anhydride
- Concentrated nitric acid
- Concentrated sulfuric acid
- 10% Sodium hydroxide solution
- Anhydrous ethanol


- Procedure:[2]

- Prepare a premixed solution of concentrated nitric acid (8.6 mL) and concentrated sulfuric acid (0.06 mL) and add it dropwise to acetic anhydride (90 mL) at 0°C with stirring.
- Add freshly distilled 2-furancarboxaldehyde (10.4 mL) dropwise to the above mixture over 45 minutes, maintaining the temperature at 0°C.
- Continue stirring at 0°C for 1 hour after the addition is complete.
- Add water (100 mL) to the mixture and stir at room temperature for 30 minutes to facilitate the formation of a white precipitate.
- Adjust the pH of the reaction mixture to approximately 2.5 with a 10% NaOH solution.
- Heat the mixture at 50°C for 1 hour.
- Cool the reaction solution to room temperature.
- Collect the white precipitate by filtration, wash with water, and recrystallize from anhydrous ethanol.

- Dry the product to obtain **5-Nitro-2-furaldehyde diacetate**.

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **5-Nitro-2-furaldehyde diacetate**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **5-Nitro-2-furaldehyde diacetate**.

Applications in Research and Development

5-Nitro-2-furaldehyde diacetate is a crucial starting material for the synthesis of various nitrofurans, a class of compounds with a broad spectrum of antimicrobial and antiparasitic activities.

- Pharmaceutical Synthesis: It is a key intermediate in the production of antibacterial drugs such as nitrofurazone, furazolidone, and nifuratel.[11][12] The nitrofuran ring is a critical pharmacophore responsible for the biological activity of these drugs.
- Agrochemicals: It is used in the formulation of pesticides and herbicides, where the nitrofuran moiety contributes to their efficacy.[3]
- Organic Synthesis: Its reactivity allows for the introduction of the 5-nitrofuryl group into various organic molecules, facilitating the development of novel compounds with potential biological activities.[3] It is also used in the synthesis of dyes and pigments.[3]

Safety and Handling

5-Nitro-2-furaldehyde diacetate is a hazardous substance and should be handled with appropriate safety precautions.

- Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also suspected of causing genetic defects and cancer.[1]
- Handling: Use in a well-ventilated area. Wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid creating dust. Wash hands thoroughly after handling.[7][8]
- Stability and Storage: The compound is unstable and can degrade, particularly under conditions of high temperature and humidity.[13] The primary degradation product is 5-nitro-2-furaldehyde.[13] It should be stored in a tightly closed, light-resistant container in a cool, dry place.[3][8]

This guide provides essential technical information for professionals working with **5-Nitro-2-furaldehyde diacetate**. For more detailed information, please refer to the cited literature and safety data sheets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Nitro-2-furanmethanediol diacetate | C9H9NO7 | CID 7097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Nitro-2-furaldehyde diacetate | 92-55-7 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Nitrofurfural diacetate - 5-Nitro-2-furaldehyde diacetate, 5-Nitrofurylidene diacetate [sigmaaldrich.com]

- 5. 5-Nitro-2-Furaldehyde Diacetate | Drug Information, Uses, Side Effects, Chemistry | [PharmaCompass.com](#) [pharmacompas.com]
- 6. 5-Nitro-2-furaldehyde diacetate, 97% 500 g | Request for Quote | Thermo Scientific Chemicals [[thermofisher.com](#)]
- 7. [fishersci.com](#) [fishersci.com]
- 8. [echemi.com](#) [echemi.com]
- 9. [researchgate.net](#) [researchgate.net]
- 10. [prepchem.com](#) [prepchem.com]
- 11. [guidechem.com](#) [guidechem.com]
- 12. US2548173A - Process of making 5-nitro-2-furaldehyde semicarbazone - Google Patents [[patents.google.com](#)]
- 13. Degradation Impurities Study of National Reference Standards of 5-Nitro-2-Furaldehyde Diacetate [[journal11.magtechjournal.com](#)]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Nitro-2-furaldehyde diacetate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b119578#molecular-weight-of-5-nitro-2-furaldehyde-diacetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com